N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1105235-36-6
Cat. No.: VC6820500
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105235-36-6 |
|---|---|
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 389.47 |
| IUPAC Name | N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H19N3O2S/c1-2-15-8-10-17(11-9-15)24-19(26)12-25-14-23-20-18(13-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
| Standard InChI Key | DEBHCUICEPXUQZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure is defined by a thieno[3,2-d]pyrimidine scaffold, a bicyclic system merging thiophene and pyrimidine rings. Key features include:
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4-Oxo group: A ketone at the 4-position of the pyrimidine ring, which may participate in hydrogen bonding with biological targets.
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7-Phenyl substituent: Aromatic ring at the 7-position, enhancing hydrophobic interactions and π-stacking potential.
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N-(4-ethylphenyl)acetamide side chain: A flexible substituent at the 3-position, contributing to solubility modulation and target specificity.
The SMILES string CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F and InChIKey NZNLDFMCVVLMOC-UHFFFAOYSA-N provide precise stereochemical and connectivity details.
Physicochemical Characteristics
A comparative analysis of physicochemical properties with related thienopyrimidines reveals trends in solubility and bioavailability:
The higher LogP value compared to Pemetrexed suggests greater lipid solubility, potentially influencing membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the construction of the thienopyrimidine core. A generalized pathway includes:
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Thiophene ring formation: Cyclization of mercaptoacetic acid derivatives with nitriles under acidic conditions.
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Pyrimidine annulation: Condensation with urea or thiourea to form the pyrimidine ring.
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Functionalization: Introduction of the 7-phenyl group via Suzuki-Miyaura coupling and subsequent acetamide side chain attachment through nucleophilic acyl substitution.
Critical parameters such as temperature (often 80–120°C), catalysts (e.g., palladium for coupling reactions), and solvent systems (DMF or THF) are employed to optimize yield and purity.
Analytical Characterization
Spectroscopic methods confirm structure and purity:
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.25 (m, 9H, aromatic-H), 4.32 (s, 2H, CH₂CO), 2.55 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J=7.6 Hz, 3H, CH₃).
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Mass Spectrometry: ESI-MS m/z 390.1 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct biological data for this compound is limited, structural analogs suggest potential interactions with:
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Kinases: Thienopyrimidines often inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding.
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Dihydrofolate Reductase (DHFR): The 4-oxo group may mimic folate’s pteridine ring, as seen in Pemetrexed (Ki = 7.2 nM for DHFR) .
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PARP Enzymes: Sulfur-containing heterocycles exhibit affinity for PARP’s NAD⁺-binding site.
Comparative Pharmacodynamics
A comparison with benchmark compounds highlights differential potency and selectivity:
Further in vitro assays are required to validate these hypotheses.
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